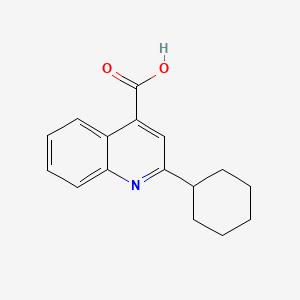

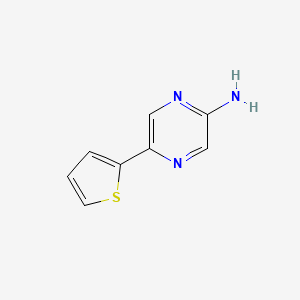

2-Amino-5-(2-thienyl)pyrazine

Vue d'ensemble

Description

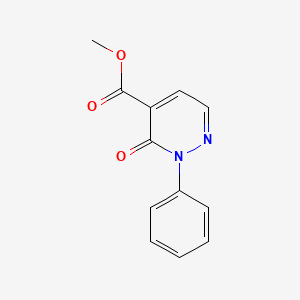

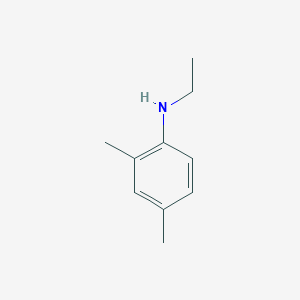

“2-Pyrazinamine, 5-(2-thienyl)-” is also known as “2-Amino-5-(2-thienyl)pyrazine”. It has a molecular weight of 177.23 . The IUPAC name for this compound is “5-(2-thienyl)-2-pyrazinamine” and its InChI code is "1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H, (H2,9,11)" .

Synthesis Analysis

The synthesis of pyrazinamide analogues, such as “2-Pyrazinamine, 5-(2-thienyl)-”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Molecular Structure Analysis

The molecular formula of “2-Pyrazinamine, 5-(2-thienyl)-” is C8H7N3S . The InChI key for this compound is NRHPXDJQEQVYSM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazinamine, 5-(2-thienyl)-” include a molecular weight of 177.23 . Unfortunately, specific details such as color, density, hardness, and melting and boiling points are not available.Applications De Recherche Scientifique

Structural Analysis and Coordination Chemistry

2-Pyrazinamine, 5-(2-thienyl)- derivatives have been extensively studied for their unique structural properties and coordination chemistry. For instance, Donzello et al. (2011) explored the structural flexibility of 2,3-dicyano-5,6-di(2-thienyl)-1,4-pyrazine and its palladium(II) complex. Their work provided insights into the molecular arrangement and coordination sites in these compounds, which are significant for understanding their chemical behavior and potential applications in coordination chemistry and material science (Donzello et al., 2011).

Development of Conjugated Materials

Schwiderski and Rasmussen (2013) investigated thieno[3,4-b]pyrazine-based terthienyls as precursors for low band gap conjugated materials. Their synthesis and characterization of these compounds contribute to the development of materials with tunable electronic properties, essential in the field of organic electronics and photonics (Schwiderski & Rasmussen, 2013).

Synthesis of Heterocyclic Compounds

Blanco et al. (2006) presented a method for synthesizing pyrazino[2',3':4,5]thieno[3,2-d]pyrimidinones, demonstrating the potential of 2-pyrazinamine derivatives in creating complex heterocyclic structures. Their methodology provides a foundation for developing new compounds with possible applications in pharmaceuticals and materials science (Blanco et al., 2006).

Antimicrobial Activity

Hussein (2007) explored the synthesis of polynuclear heterocycles with 2-pyrazinamine derivatives, highlighting their antimicrobial potential. This research underscores the relevance of these compounds in developing new antimicrobial agents (Hussein, 2007).

Photovoltaic Device Applications

Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices. Their work contributes to the development of new materials for solar energy conversion, highlighting the diverse applications of 2-pyrazinamine derivatives in renewable energy technologies (Zhou et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, which is similar to the thiophene ring in 2-amino-5-(2-thienyl)pyrazine, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, pyrimidines, which are structurally similar, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

For instance, they inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

Compounds with similar structures have been found to exhibit a range of pharmacological effects including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is influenced by the reaction conditions, including the choice of organoboron reagents .

Propriétés

IUPAC Name |

5-thiophen-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPXDJQEQVYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)